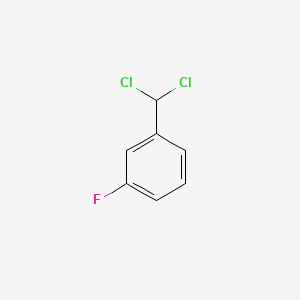

1-(Dichloromethyl)-3-fluorobenzene

Description

Contextualization within Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are a broad class of organic molecules that play a crucial role in modern synthetic chemistry. researchgate.netnih.gov They serve as important synthetic intermediates in a variety of chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. researchgate.net The introduction of halogen atoms to an aromatic ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. nih.govontosight.ai

1-(Dichloromethyl)-3-fluorobenzene is a specific example of a polyhalogenated benzene (B151609) derivative, where the benzene ring is substituted with both a dichloromethyl group and a fluorine atom in a meta (1,3) arrangement. This particular substitution pattern influences the compound's chemical behavior and makes it a useful building block for creating molecules with specific properties. ontosight.ai

Significance of Dichloromethyl and Fluoro Substituents in Contemporary Chemical Research

The dichloromethyl and fluoro substituents on the benzene ring of this compound each contribute unique and valuable properties to the molecule, making it a significant tool in modern chemical research.

The dichloromethyl group (-CHCl₂) is often considered a "masked" or protected form of a formyl group (-CHO). This means that the dichloromethyl group can be readily converted into an aldehyde, a highly versatile functional group in organic synthesis, through controlled chemical reactions. This latent functionality allows for the strategic introduction of an aldehyde group into a molecule at a later stage of a synthetic sequence. The dichloromethyl group's presence enhances the electrophilicity at the benzylic position, making it susceptible to nucleophilic substitution.

The fluoro substituent (-F) has become increasingly important in medicinal chemistry and drug design. nih.govresearchgate.net The incorporation of fluorine into a drug molecule can have profound effects on its properties, including:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body. nih.govresearchgate.net

Bioavailability: The presence of fluorine can enhance a molecule's ability to pass through cell membranes. nih.govresearchgate.net

Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. researchgate.net

The strategic placement of a fluorine atom, as seen in this compound, can influence the reactivity of other parts of the molecule and is a key feature in the design of many modern pharmaceuticals. nih.gov

Overview of Primary Research Trajectories for the Compound

The primary research applications for this compound center on its use as a synthetic intermediate. Its bifunctional nature, possessing both the reactive dichloromethyl group and the modulating fluoro group, makes it a valuable starting material in several areas:

Pharmaceutical Synthesis: Due to the advantageous properties conferred by the fluorine atom, this compound serves as a building block for the synthesis of new pharmaceutical agents. ontosight.aiontosight.ai Researchers utilize it to introduce the fluorinated phenyl motif into larger, more complex drug candidates. ontosight.ai

Agrochemical Development: Similar to its role in pharmaceuticals, the compound is used in the creation of new pesticides and herbicides, where the presence of fluorine can enhance efficacy and stability. ontosight.aiontosight.ai

Materials Science: The reactivity of this compound allows for its incorporation into specialty polymers and other materials, potentially imparting unique thermal or electronic properties. ontosight.ai

Common synthetic routes to prepare this compound often involve the chlorination of 3-fluorotoluene (B1676563) using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), or the reaction of 3-fluorobenzaldehyde (B1666160) with a chlorinating agent. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂F sigmaaldrich.com |

| Molecular Weight | 179.02 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | ~195 - 225.4 °C chemsrc.com |

| Density | ~1.341 - 1.467 g/cm³ chemsrc.com |

| CAS Number | 402-64-2 sigmaaldrich.com |

Strategies for Carbon-Halogen Bond Formation at the Benzylic Position

The introduction of the dichloromethyl group onto the fluorinated benzene ring is a critical step in the synthesis of the target molecule. This can be achieved either by direct halogenation of a pre-existing methyl group or by constructing the dichloromethyl moiety through a de novo approach.

Targeted Halogenation Reactions on Fluorotoluene Precursors

A primary and widely utilized method for synthesizing this compound involves the direct halogenation of 3-fluorotoluene. This approach leverages the benzylic position of the methyl group, which is susceptible to free-radical halogenation.

The reaction is typically carried out using chlorinating agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under conditions that promote the formation of chlorine radicals. These conditions often involve ultraviolet (UV) light or the use of a radical initiator. The process proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group of 3-fluorotoluene, forming a benzyl (B1604629) radical. This radical then reacts with another molecule of the chlorinating agent to yield the monochlorinated product and a new chlorine radical, propagating the chain. Further chlorination leads to the desired dichloromethyl product.

A significant challenge in this method is controlling the degree of chlorination to minimize the formation of the monochlorinated (1-(chloromethyl)-3-fluorobenzene) and trichlorinated (1-(trichloromethyl)-3-fluorobenzene) byproducts. Reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants must be carefully optimized to achieve a high yield of the desired dichloromethyl compound. For instance, continuous flow processes using photochemical reactors have been developed to allow for precise control over reaction conditions, thereby enhancing selectivity for the desired product.

Table 1: Comparison of Reagents for Halogenation of 3-Fluorotoluene

| Reagent | Conditions | Advantages | Disadvantages |

| Chlorine Gas (Cl₂) | UV light or heat | Readily available, cost-effective for large-scale production. | Gaseous and toxic, requires specialized handling; can lead to over-chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat or light | Liquid, easier to handle than chlorine gas; can offer better selectivity. | More expensive than chlorine gas; generates SO₂ and HCl as byproducts. |

De Novo Synthesis Approaches to the Dichloromethyl Moiety

One such approach involves the formylation of fluorobenzene (B45895) to produce 3-fluorobenzaldehyde, followed by chlorination of the aldehyde functionality. The formylation can be achieved through various methods, including the Gattermann-Koch reaction (using CO and HCl with a catalyst like AlCl₃/CuCl) or the Vilsmeier-Haack reaction (using a formylating agent like dimethylformamide and phosphoryl chloride). Once 3-fluorobenzaldehyde is obtained, it can be converted to this compound by reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Another de novo strategy is the Friedel-Crafts dichloromethylation of fluorobenzene. This reaction, in principle, would involve the direct introduction of a dichloromethyl group using a reagent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst. However, the reactivity of fluorobenzene and the potential for side reactions, such as the formation of diarylmethane byproducts, need to be carefully managed.

Fluorine Introduction Strategies in Aromatic Systems Relevant to Compound Synthesis

The presence of the fluorine atom on the benzene ring is a key structural feature of the target molecule. While the aforementioned syntheses start with a fluorinated precursor, it is also synthetically conceivable to introduce the fluorine atom at a later stage of the synthesis.

A classic and versatile method for the introduction of fluorine into an aromatic ring is the Balz-Schiemann reaction . google.comwikipedia.orgacs.org This reaction involves the diazotization of an aromatic amine, in this case, 3-aminobenzyl dichloride, with nitrous acid in the presence of fluoroboric acid (HBF₄) or its salts to form a diazonium tetrafluoroborate (B81430) salt. google.comwikipedia.org This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride (B91410), with the expulsion of nitrogen gas and boron trifluoride. google.comwikipedia.org

Reaction Scheme for Balz-Schiemann Reaction:

3-H₂N-C₆H₄-CHCl₂ + HNO₂/HBF₄ → [3-N₂-C₆H₄-CHCl₂]⁺[BF₄]⁻ → 3-F-C₆H₄-CHCl₂ + N₂ + BF₃

Innovations in the Balz-Schiemann reaction include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), and carrying out the reaction in ionic liquids, which can lead to improved yields and easier product isolation. google.com One significant advantage of the Balz-Schiemann reaction is its applicability to a wide range of aromatic amines, offering a reliable route to aryl fluorides that may be difficult to access through other methods. acs.org

Other fluorination strategies include nucleophilic aromatic substitution (SₙAr) on a suitably activated aromatic ring. For example, a precursor with a good leaving group (e.g., a nitro or chloro group) ortho or para to a strong electron-withdrawing group could be treated with a fluoride source like potassium fluoride (KF). However, for the meta-substituted pattern in this compound, this approach is generally less effective.

Green Chemistry Principles and Sustainable Synthesis Routes

The increasing emphasis on environmental sustainability in the chemical industry necessitates the development of greener synthetic routes for the production of this compound.

Development of Environmentally Benign Reaction Conditions

Traditional halogenation reactions often employ hazardous reagents and solvents. The development of more environmentally benign conditions is a key focus of green chemistry.

Photochemical Chlorination in Flow Reactors: As mentioned earlier, the use of continuous flow reactors for the photochemical chlorination of 3-fluorotoluene offers significant advantages in terms of safety and process control. researchgate.net Flow chemistry allows for better heat and mass transfer, reducing the risk of runaway reactions and improving selectivity, which in turn minimizes the formation of unwanted byproducts and simplifies purification.

Biocatalysis: The use of enzymes, or biocatalysts, for halogenation reactions is a rapidly developing area of green chemistry. rsc.org Halogenase enzymes can exhibit high regio- and stereoselectivity under mild, aqueous conditions, offering a potentially cleaner and more efficient route to halogenated compounds. rsc.org While the direct application of a halogenase for the synthesis of this compound is still an area of research, the potential for enzymatic processes to replace traditional chemical halogenations is significant. rsc.org

Atom Economy and Waste Minimization in Synthetic Protocols

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste.

The direct chlorination of 3-fluorotoluene, while seemingly straightforward, can have a lower atom economy if over-chlorination occurs, leading to the formation of byproducts and the need for extensive purification, which generates more waste.

Table 2: Green Chemistry Metrics for Different Synthetic Strategies

| Synthetic Strategy | Key Green Chemistry Considerations | Potential for Improvement |

| Targeted Halogenation of 3-Fluorotoluene | Use of hazardous chlorine gas; potential for over-chlorination leading to waste. | Utilization of flow chemistry for better control; exploring alternative, less hazardous chlorinating agents. |

| De Novo Synthesis (Formylation/Chlorination) | Use of stoichiometric reagents (e.g., PCl₅) generates significant waste. | Development of catalytic methods for the chlorination of aldehydes. |

| Balz-Schiemann Reaction | Low atom economy due to byproduct formation (N₂, BF₃); use of potentially hazardous diazonium salts. | Use of ionic liquids for easier work-up and catalyst recycling; development of catalytic fluorination methods. |

Waste minimization is a critical aspect of sustainable synthesis. In the industrial production of related compounds like fluorinated benzaldehydes, strategies such as recycling catalysts and solvents, and finding uses for byproducts are employed to reduce the environmental footprint. google.com For the synthesis of this compound, a life cycle assessment (LCA) of the different synthetic routes would be invaluable in identifying the most environmentally sustainable option by considering all inputs and outputs from cradle to grave.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRCPAOYPLZMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193199 | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-64-2 | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 1 Dichloromethyl 3 Fluorobenzene

Catalytic Approaches for Enhanced Synthetic Sustainability

The pursuit of green and sustainable chemical manufacturing has spurred the innovation of catalytic strategies for the synthesis of this compound. These approaches aim to minimize the environmental footprint by improving atom economy, reducing energy consumption, and utilizing less hazardous materials. Key areas of advancement include the application of phase-transfer catalysis, visible-light photocatalysis, and transition-metal catalysis, which collectively offer pathways to more sustainable and efficient production of this important chemical intermediate.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for enhancing the sustainability of biphasic reactions, where reactants are located in different, immiscible phases. In the synthesis of this compound, PTC can facilitate the transfer of the chlorinating agent or a reactive intermediate from an aqueous or solid phase to the organic phase containing 3-fluorotoluene. This is particularly relevant when using solid chlorinating agents or when the reaction generates ionic species that need to be shuttled across the phase boundary.

The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts can significantly accelerate the reaction rate and improve the selectivity of the dichlorination process. These catalysts function by forming a lipophilic ion pair with the reactive species, which can then readily migrate into the organic phase to react with the substrate. This approach can lead to milder reaction conditions, reduced reaction times, and lower energy consumption. While specific data for the dichlorination of 3-fluorotoluene using PTC is not extensively reported in publicly available literature, the principles of PTC are widely applied in similar halogenation reactions.

Visible-Light Photocatalysis

Visible-light photocatalysis represents a cutting-edge approach to sustainable synthesis, harnessing the energy of light to drive chemical transformations under mild conditions. This methodology avoids the need for high temperatures and harsh reagents, thereby reducing the environmental impact of the chemical process. In the context of synthesizing this compound, photocatalysis can be employed to selectively activate the C-H bonds of the methyl group of 3-fluorotoluene for chlorination.

The process typically involves a photocatalyst that, upon absorption of visible light, initiates a radical chain reaction. This leads to the sequential substitution of hydrogen atoms on the methyl group with chlorine. The use of visible light as a renewable energy source and the potential for high selectivity make this an attractive green alternative to traditional thermal or UV-initiated chlorinations. Research in this area is rapidly evolving, with a focus on developing highly efficient and recyclable photocatalysts.

Transition-Metal Catalysis

Transition-metal catalysis offers a versatile and highly selective platform for a wide range of organic transformations, including the functionalization of C-H bonds. While direct dichloromethylation of an aromatic ring is a complex transformation, transition-metal catalysts can play a crucial role in the controlled side-chain chlorination of 3-fluorotoluene. Catalysts based on metals such as copper, iron, and palladium have been investigated for their ability to mediate the chlorination process with high precision. nih.govbeilstein-journals.orgnih.gov

These catalysts can operate through various mechanisms, including radical pathways or organometallic intermediates, to achieve the desired dichlorination while minimizing unwanted side reactions. The development of ligands that can fine-tune the reactivity and selectivity of the metal center is a key area of research. The goal is to create catalytic systems that are not only highly effective but also based on abundant and non-toxic metals, further enhancing the sustainability of the synthesis.

| Catalytic Approach | Catalyst Example | Key Advantages | Research Focus |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Milder reaction conditions, reduced reaction times, lower energy consumption. | Development of highly efficient and recyclable catalysts for biphasic halogenations. |

| Visible-Light Photocatalysis | Ruthenium or Iridium Complexes | Use of renewable energy, high selectivity, mild reaction conditions. | Design of novel photocatalysts for selective C-H bond activation and chlorination. |

| Transition-Metal Catalysis | Copper or Iron Complexes | High selectivity, potential for using abundant metals, catalytic control over reaction pathways. | Ligand development to fine-tune catalyst performance and exploration of novel catalytic cycles. |

Investigative Studies on the Chemical Reactivity and Reaction Mechanisms of 1 Dichloromethyl 3 Fluorobenzene

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl₂) is an electron-withdrawing moiety that confers significant reactivity at the benzylic position. Its chemical transformations are central to its role as a synthetic intermediate. ontosight.ai

Nucleophilic Substitution Reactions and Derived Transformations

The benzylic carbon in the dichloromethyl group is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism.

One of the most fundamental transformations is hydrolysis. In the presence of water, the dichloromethyl group can be hydrolyzed to form the corresponding aldehyde, 3-fluorobenzaldehyde (B1666160), which is then readily oxidized to 3-fluorobenzoic acid. This reactivity highlights the group's sensitivity to aqueous conditions.

Reactions with other nucleophiles, such as amines, are also characteristic. The reaction of a benzylic halide with an amine is a standard method for amine synthesis. libretexts.org However, the presence of two chlorine atoms in the dichloromethyl group complicates this transformation. The initial substitution of one chlorine atom by an amine (e.g., ammonia) forms a primary amine derivative. This product, however, still contains a reactive C-Cl bond and the nitrogen atom remains nucleophilic. youtube.com Consequently, the reaction can proceed further, leading to a complex mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salt products. youtube.comyoutube.com Controlling the stoichiometry and reaction conditions is crucial to selectively obtain a desired product, but often challenging. youtube.com

The Gabriel synthesis offers a more controlled alternative for preparing primary amines. libretexts.org This method utilizes the phthalimide (B116566) anion as a nitrogen nucleophile. Its reaction with 1-(dichloromethyl)-3-fluorobenzene would first yield an N-substituted phthalimide derivative. The phthalate (B1215562) portion can then be removed, typically by hydrolysis, to yield the primary amine without the over-alkylation issues seen with ammonia (B1221849) or simple amines. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions at the Dichloromethyl Group

| Nucleophile | Product Type | Mechanistic Notes |

| H₂O | Aldehyde/Carboxylic Acid | Proceeds via initial substitution of Cl by OH, followed by elimination and further reaction. |

| NH₃ / R-NH₂ | Mixture of Amines | Prone to polysubstitution, leading to primary, secondary, tertiary, and quaternary products. libretexts.orgyoutube.com |

| Phthalimide Anion | Primary Amine (after hydrolysis) | A controlled method (Gabriel Synthesis) to avoid over-alkylation. libretexts.org |

Electrophilic Transformations of the Dichloromethyl Moiety

Electrophilic transformations target electron-rich centers. The dichloromethyl group, with its electron-withdrawing chlorine atoms and proximity to the electronegative fluorine on the ring, renders the C-H bond of the -CHCl₂ group significantly electron-deficient. Consequently, this group is not susceptible to attack by electrophiles. Electrophilic substitution reactions on aliphatic compounds typically require the formation of a carbanion intermediate (SE1 mechanism) or a concerted process where the electrophile attacks the C-H bond (SE2 mechanism). wikipedia.org Neither pathway is favorable for the electron-poor dichloromethyl group. Therefore, electrophilic transformation is not a characteristic reaction of this moiety.

Radical Reactions Involving the Dichloromethyl Group

While resistant to electrophilic attack, the benzylic C-H bond in the dichloromethyl group is susceptible to radical reactions. The stability of the intermediate benzylic radical facilitates these transformations. The formation of dichloromethyl arenes often proceeds via the radical chlorination of the corresponding toluene (B28343). For instance, the synthesis of related compounds can be achieved through the radical chlorination of 3-fluorotoluene (B1676563) using UV light and a radical initiator like azodiisobutyronitrile (AIBN). This process involves the sequential abstraction of hydrogen atoms from the methyl group and their replacement with chlorine, proceeding through chloromethyl and then dichloromethyl radical intermediates. It is plausible that under these conditions, this compound could undergo further radical chlorination to yield 1-(trichloromethyl)-3-fluorobenzene.

Influence of the Fluoro Substituent on Aromatic Ring Reactivity

The fluorine atom, despite being a halogen, has a unique electronic influence on the benzene (B151609) ring, modifying its reactivity towards electrophiles and participating in specific non-covalent interactions.

Directed Aromatic Functionalization Pathways

In electrophilic aromatic substitution reactions, the fluorine substituent acts as an ortho- and para-directing group. unacademy.com This directive effect stems from the interplay of two opposing electronic phenomena: the inductive effect (-I) and the resonance effect (+M or +R).

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene itself. stackexchange.com

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.

The resonance effect is key to understanding the regioselectivity. When an electrophile attacks at the ortho or para position, a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) is formed. byjus.com One of the resonance structures for ortho and para attack places the positive charge on the carbon atom directly bonded to the fluorine. This allows for the formation of an additional, highly stable resonance contributor where the fluorine atom donates a lone pair to form a double bond with the ring, satisfying the octet rule for all atoms except fluorine. youtube.com This extra stabilization is not possible if the electrophile attacks at the meta position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile (E⁺) | Major Predicted Products (Isomers) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene & 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-(dichloromethyl)-4-fluorobenzene & 2-Bromo-1-(dichloromethyl)-5-fluorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (4-(Dichloromethyl)-2-fluorophenyl)ketone & (2-(Dichloromethyl)-4-fluorophenyl)ketone |

Halogen Bonding Interactions and Their Mechanistic Implications

The fluorine atom can influence reaction mechanisms through non-covalent interactions. While heavier halogens are known to act as halogen bond donors via a region of positive electrostatic potential (a σ-hole), fluorine is generally a poor halogen bond donor due to its high electronegativity, which typically results in a negative σ-hole. tandfonline.com

However, the primary mechanistic implication of the fluorine substituent in the context of aromatic reactivity is its electronic effect on transition states and intermediates. As discussed previously, in electrophilic aromatic substitution, the resonance donation from fluorine stabilizes the cationic arenium ion intermediate, lowering the activation energy for the ortho/para pathways. stackexchange.comyoutube.com

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the ring and displaces a leaving group, the fluorine atom plays a different stabilizing role. The rate-determining step in SNAr is the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The strong electron-withdrawing inductive effect of fluorine is highly effective at stabilizing this negative charge, thereby lowering the activation energy and accelerating the reaction. stackexchange.com Although the dichloromethyl group itself is not typically displaced in SNAr, the presence of the fluorine atom significantly alters the electronic landscape of the entire ring, a crucial consideration for any potential ring-based transformations. The introduction of fluorine can also enhance molecular properties like thermostability and resistance to addition reactions by contributing its lone-pair electrons to the aromatic π-system, a concept termed "fluoromaticity". acs.orgnih.gov

Exploration of Specific Reaction Pathways

The strategic placement of the electron-withdrawing fluorine atom and the reactive dichloromethyl group on the benzene ring allows for a range of chemical transformations. These reactions are pivotal for the synthesis of more complex molecules.

Friedel-Crafts Type Transformations Utilizing this compound

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental in organic synthesis. googleapis.com In the context of this compound, the dichloromethyl group can act as a precursor to a reactive electrophile, enabling the alkylation of other aromatic compounds.

Typically, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is employed to facilitate the reaction. googleapis.comlibretexts.org The catalyst assists in the formation of a carbocationic intermediate from the dichloromethyl group, which then undergoes electrophilic aromatic substitution with a suitable aromatic substrate.

For instance, the reaction of this compound with benzene in the presence of a Lewis acid would be expected to yield (3-fluorophenyl)diphenylmethane derivatives. The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions relative to itself, though the meta-directing influence of the dichloromethyl group also plays a role.

A generalized reaction scheme is as follows:

C₆H₄(F)CHCl₂ + C₆H₆ + AlCl₃ → C₆H₄(F)CH(C₆H₅)₂ + HCl

Detailed studies on similar systems have shown that reaction conditions, such as temperature and the choice of catalyst, are critical in controlling the product distribution and minimizing side reactions like over-alkylation. googleapis.com

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by their high stereospecificity. msu.eduadichemistry.com While specific examples involving this compound are not extensively documented in readily available literature, its structural motifs suggest potential for participation in certain types of pericyclic reactions under appropriate conditions.

Cycloaddition Reactions: These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. adichemistry.comscribd.com While the aromatic ring of this compound is generally not reactive in common cycloadditions like the Diels-Alder reaction, the dichloromethyl group could potentially be transformed into a dienophilic or dienic moiety through other reactions, thus enabling subsequent cycloadditions. amherst.eduinflibnet.ac.in

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring from a conjugated pi system, or the reverse ring-opening process. msu.eduadichemistry.com Specific electrocyclic reactions directly involving the parent compound are unlikely due to the stability of the aromatic ring.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a pi-electron system. msu.edu The 1,3-diaza-Claisen rearrangement, a type of msu.edumsu.edu-sigmatropic rearrangement, has been studied in related systems, suggesting that with appropriate functionalization, derivatives of this compound could undergo such transformations. uvm.edu

Intramolecular Rearrangements: Under certain conditions, such as in the presence of strong acids or upon thermal stress, intramolecular rearrangements could occur. For example, carbocation rearrangements are a known phenomenon in Friedel-Crafts alkylations, where a less stable carbocation can rearrange to a more stable one. youtube.com

Mechanistic Elucidation of Reactions Involving this compound

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Kinetics and Determination of Rate-Limiting Steps

For a Friedel-Crafts alkylation involving this compound, the formation of the carbocation intermediate is often the rate-limiting step. The rate law for such a reaction would typically be dependent on the concentrations of both the aromatic substrate and the alkylating agent, as well as the catalyst.

Consider the reaction: Aryl-H + R-Cl + AlCl₃ → Aryl-R + HCl

The rate law can often be expressed as: Rate = k[Aryl-H][R-Cl][AlCl₃]

The rate constant, k, would be influenced by factors such as temperature and solvent. The activation energy for the reaction corresponds to the energy barrier of the rate-limiting step. youtube.com

Identification and Characterization of Transient Reactive Intermediates

The reactions of this compound proceed through various transient reactive intermediates. The identification and characterization of these species are key to understanding the reaction pathway.

In Friedel-Crafts reactions, the primary reactive intermediate is a carbocation. youtube.com For this compound, the initial step involves the interaction of the dichloromethyl group with the Lewis acid catalyst to form a dichloromethyl carbocation stabilized by the adjacent phenyl ring.

C₆H₄(F)CHCl₂ + AlCl₃ ⇌ [C₆H₄(F)CH⁺Cl] [AlCl₄]⁻

This carbocation is an electrophile that then attacks the electron-rich aromatic ring of another molecule. The stability of this carbocation is influenced by the electron-withdrawing fluorine atom on the ring. Spectroscopic techniques, such as NMR, can sometimes be used to observe and characterize such intermediates under specific conditions.

Transition State Analysis and Computational Energy Profiles

Computational chemistry provides powerful tools for analyzing the transition states and energy profiles of reactions. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model the geometries and energies of reactants, intermediates, transition states, and products. uvm.edu

For a Friedel-Crafts reaction involving this compound, computational studies can map out the potential energy surface of the reaction. This would reveal the energy barriers for each elementary step, helping to identify the rate-limiting step and to understand the regioselectivity of the reaction. The transition state would be the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as bonds are broken and formed.

The energy profile would illustrate the relative energies of the reactants, the carbocation intermediate, the transition state for the electrophilic attack, the subsequent sigma complex (arenium ion), and the final products. This detailed energetic picture provides a comprehensive understanding of the reaction mechanism at a molecular level.

Advanced Structural and Computational Characterization of 1 Dichloromethyl 3 Fluorobenzene and Its Derivatives

Application of Advanced Spectroscopic Techniques for Mechanistic Insight

Modern spectroscopic methods provide a powerful arsenal (B13267) for the detailed investigation of chemical compounds and reaction dynamics. For 1-(dichloromethyl)-3-fluorobenzene, these techniques are crucial for everything from routine identification to the real-time monitoring of complex chemical transformations.

In-situ Spectroscopy for Real-time Reaction Monitoring (e.g., FT-IR, NMR)

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring chemical reactions in real-time. nih.govnih.govdntb.gov.uanih.gov These methods allow chemists to observe the formation of intermediates, track the consumption of reactants, and determine the kinetics of a reaction without the need for sample extraction and quenching.

For instance, the hydrolysis of this compound to its corresponding aldehyde, 3-fluorobenzaldehyde (B1666160), can be effectively monitored using in-situ FT-IR. ontosight.ai The progress of the reaction can be followed by observing the disappearance of the characteristic C-Cl stretching vibrations of the dichloromethyl group and the simultaneous appearance of the strong C=O stretching band of the aldehyde group, typically found around 1700 cm⁻¹. This real-time data acquisition enables precise control over reaction conditions to optimize yield and minimize the formation of byproducts.

Similarly, real-time NMR spectroscopy offers a window into the reaction mechanism. nih.govdntb.gov.uaresearchgate.net By monitoring the changes in the ¹H and ¹⁹F NMR spectra, one can track the conversion of the starting material, identified by its unique dichloromethyl proton signal, to the product, characterized by the aldehydic proton signal and shifts in the aromatic fluorine resonance.

Multi-nuclear NMR Spectroscopy for Detailed Structural Elucidation

Multi-nuclear NMR spectroscopy is a fundamental tool for the unambiguous structural determination of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govchemicalbook.com

The ¹H NMR spectrum of this compound would exhibit a characteristic singlet for the proton of the dichloromethyl group (-CHCl₂) and complex splitting patterns for the aromatic protons due to both proton-proton and proton-fluorine couplings. The ¹⁹F NMR spectrum provides a sensitive probe for the electronic environment around the fluorine atom. A single resonance would be expected, with its chemical shift indicative of the meta-substitution pattern.

The hydrolysis product, 3-fluorobenzaldehyde, has been well-characterized by multi-nuclear NMR. nih.govchemicalbook.com

Table 1: Illustrative NMR Data for 3-Fluorobenzaldehyde

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (CHO) | ~9.9 | s | - |

| ¹H (Aromatic) | ~7.3-7.7 | m | - |

| ¹³C (C=O) | ~191 | d | J(C,F) ≈ 3 |

| ¹³C (C-F) | ~163 | d | J(C,F) ≈ 247 |

| ¹³C (Aromatic) | ~115-138 | m | - |

| ¹⁹F | ~ -113 | s | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. The data is based on typical values found in the literature for 3-fluorobenzaldehyde. chemicalbook.comspectrabase.com

High-Resolution Mass Spectrometry for Identification of Reaction Byproducts and Intermediates

High-resolution mass spectrometry (HRMS) is an essential technique for the precise mass determination of molecules, enabling the identification of not only the desired products but also transient intermediates and minor byproducts in a reaction mixture. nih.gov In the synthesis and subsequent reactions of this compound, HRMS can provide crucial insights into the reaction pathways.

For example, during the synthesis of 3-fluorobenzaldehyde from this compound, incomplete hydrolysis could lead to the presence of the starting material or the intermediate monochloro-alcohol. HRMS can distinguish between these species and the final product based on their exact masses. Furthermore, the fragmentation patterns observed in the mass spectrum can help to confirm the structures of these compounds. The presence of regioisomeric impurities in starting materials, which can be challenging to separate and identify, can be effectively addressed using advanced chromatographic techniques coupled with mass spectrometry. nih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is publicly available, analysis of related structures, such as substituted dichloromethylbenzenes, can offer insights into its likely solid-state conformation.

Such studies would reveal precise bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's geometry. This information is critical for understanding intermolecular interactions, such as halogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. Conformational studies on similar five-membered ring systems have demonstrated the power of combining X-ray diffraction with computational methods to understand ring puckering and the influence of substituents. elsevierpure.com

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing predictive insights into the properties and reactivity of molecules. consensus.apprsc.orgdiva-portal.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) allows for the calculation of the electronic structure of molecules, providing valuable information about molecular orbitals, charge distribution, and reactivity. For this compound, DFT calculations can be employed to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. conicet.gov.ar

A study on the related compound 1-(chloromethyl)-4-fluorobenzene utilized DFT calculations with the B3LYP functional to analyze its vibrational spectra (FTIR and FT-Raman). The calculated wavenumbers showed good agreement with the experimental values, allowing for a detailed assignment of the vibrational modes. Similar calculations for this compound would provide a theoretical basis for interpreting its spectroscopic data.

Table 2: Calculated Properties of 1-(chloromethyl)-4-fluorobenzene using DFT

| Property | Calculated Value |

| Dipole Moment | 1.8940 D |

| C-Cl Stretching Vibration | 408 cm⁻¹ |

| C-F Stretching Vibration | 1272 cm⁻¹ |

Note: These values are for the related isomer 1-(chloromethyl)-4-fluorobenzene and serve as an illustration of the data that can be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies, and Localization)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide critical insights into the molecule's electronic behavior, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap generally signifies higher reactivity as less energy is required for electronic excitation. numberanalytics.com

For this compound, the presence of strongly electron-withdrawing fluorine and dichloromethyl substituents is expected to significantly influence the FMOs. These groups tend to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). Computational studies, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to quantify these energies. The analysis reveals how these substituents affect the electron density distribution within the aromatic ring and the dichloromethyl group.

The localization of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In similar aromatic compounds, the HOMO is often a π-orbital distributed across the benzene ring, while the LUMO is a π*-antibonding orbital. The precise energies and localizations are determined through quantum chemical calculations.

Table 1: Illustrative FMO Properties for this compound This data is representative of values obtained for similar halogenated benzenes using DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.25 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.10 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.15 | Energy difference between HOMO and LUMO, correlating with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values. wolfram.comnih.gov Typically, red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions denote positive electrostatic potential, which is electron-poor and attractive to nucleophiles. researchgate.net Green areas represent neutral or near-zero potential.

For this compound, the MEP map would highlight several key features:

Negative Potential: Regions of high electron density (red/yellow) are expected around the electronegative fluorine and chlorine atoms, corresponding to their lone pairs of electrons. These sites are the primary centers for electrophilic attack and hydrogen bonding interactions. researchgate.net

Positive Potential: Electron-deficient regions (blue) are anticipated around the hydrogen atoms of the benzene ring and, most notably, on the hydrogen atom of the dichloromethyl group. A region of positive potential, known as a sigma-hole, may also be present on the chlorine atoms along the axis of the C-Cl bonds, making them potential halogen bond donors. researchgate.netcam.ac.uk

Table 2: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Fluorine Atom | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor. |

| Chlorine Atoms | Negative (Red/Yellow) / Positive (σ-hole) | Site for electrophilic attack; potential for halogen bonding. |

| Aromatic Ring (π-system) | Generally Negative | Susceptible to strong electrophiles, but deactivated by substituents. |

| Aromatic Hydrogens | Positive (Blue/Green) | Weakly acidic, potential for interaction with nucleophiles. |

| Dichloromethyl Hydrogen | Positive (Blue) | Most acidic proton, site for nucleophilic attack or deprotonation. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful lens for investigating the mechanisms of chemical reactions at a molecular level. By employing quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, several reaction types could be modeled:

Nucleophilic Substitution: The dichloromethyl group can undergo nucleophilic substitution. Computational models can elucidate the mechanism (e.g., SN1 vs. SN2), calculate the activation energies for the displacement of chloride ions, and predict the stereochemical outcome.

Electrophilic Aromatic Substitution: Although the ring is deactivated by the electron-withdrawing groups, reactions with strong electrophiles are possible. Modeling can predict the regioselectivity (i.e., substitution at the ortho, meta, or para positions relative to the existing substituents) by comparing the activation energies for each pathway.

Formation of Carbenes: The dichloromethyl group could potentially be a precursor to a fluorophenyl-substituted carbene. Computational modeling can explore the energetics of this transformation and the subsequent reactivity of the carbene intermediate.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction This illustrative data represents typical outputs from a DFT calculation for an SN2 reaction on the dichloromethyl carbon.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| First Chloride Displacement | [Nu---CH(Cl)Ar---Cl]⁻ | +22.5 |

| Second Chloride Displacement | [Nu---CH(Nu)Ar---Cl] | +28.0 |

Quantitative Structure-Reactivity Relationship (QSAR) and Electronic Effects Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. orientjchem.org These models use calculated molecular descriptors to predict the properties of new or untested molecules. The descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). orientjchem.orgnih.gov

For derivatives of this compound, a QSAR model could be developed to predict, for instance, their efficacy as enzyme inhibitors or their reaction rates in a specific transformation. The electronic effects of the fluorine and dichloromethyl groups are critical descriptors. Both are strongly electron-withdrawing (inductive effect), which deactivates the benzene ring towards electrophilic substitution and increases the acidity of the C-H protons on the ring and the dichloromethyl group.

A typical QSAR model is expressed as a linear equation, where the biological activity (e.g., Log(1/IC₅₀)) is a function of one or more descriptors.

Table 4: Example of a Generic QSAR Equation for Reactivity This table illustrates the format of a QSAR model and does not represent real data.

| QSAR Model Equation | Statistical Parameters |

|---|---|

| Log(k) = -2.5 + (1.2 * ELUMO) - (0.8 * qC1) + (0.5 * Dipole) | R² = 0.88; Q² = 0.75 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. figshare.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govajchem-a.com

For this compound, MD simulations can be employed to:

Analyze Conformational Preferences: The primary source of conformational flexibility is the rotation of the dichloromethyl group around the C-C bond connecting it to the benzene ring. MD simulations can explore the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them.

Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study how the solvent organizes around the solute. This provides insights into solubility, the stability of different conformers in solution, and how solvent molecules might mediate interactions with other reactants. The use of halogenated probes like chlorobenzene (B131634) in simulations highlights the importance of specific interactions like halogen bonding. cam.ac.uk

Table 5: Potential Applications of MD Simulations for this compound

| Simulation Goal | Method | Potential Findings |

|---|---|---|

| Conformational Analysis | Simulation in vacuum or implicit solvent. | Determination of low-energy rotamers of the -CHCl₂ group and rotational energy barriers. |

| Solvation Structure | Simulation in explicit solvent (e.g., TIP3P water). | Radial distribution functions showing the organization of water around fluorine, chlorine, and hydrophobic regions. |

| Dynamic Behavior | Long-timescale production run (e.g., 100 ns). | Analysis of vibrational motions, rotational dynamics, and diffusion coefficients. nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uni-rostock.dejoaquinbarroso.com This method is particularly useful for analyzing intramolecular and intermolecular interactions by quantifying the delocalization of electron density, which is described as hyperconjugation. icm.edu.pl

The key output of NBO analysis is the second-order perturbation theory analysis, which estimates the stabilization energy (E(2)) associated with a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. icm.edu.pl For this compound, NBO analysis would reveal:

Hyperconjugative Effects: Delocalization of electron density from the lone pairs of the fluorine and chlorine atoms into the antibonding π* orbitals of the benzene ring.

Inductive Effects: The high natural atomic charges on the halogen atoms and the corresponding positive charge on the attached carbons quantify the strong inductive electron withdrawal.

Bond Character: The hybridization of atoms (e.g., sp² for ring carbons, sp³ for the dichloromethyl carbon) and the polarization of the C-F, C-Cl, and C-H bonds are detailed. researchgate.net

Table 6: Representative NBO Second-Order Perturbation Analysis for this compound This data is illustrative of typical hyperconjugative interactions and stabilization energies found in similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (F) | π* (C3-C4) | 2.1 |

| LP (Cl) | σ* (C-Hring) | 0.8 |

| σ (C-H) | σ* (C-F) | 1.5 |

Strategic Utility of 1 Dichloromethyl 3 Fluorobenzene As a Key Synthetic Intermediate

Design and Synthesis of Novel Chemical Entities

The strategic placement of the dichloromethyl and fluoro substituents on the benzene (B151609) ring makes 1-(dichloromethyl)-3-fluorobenzene a valuable starting material for the design and synthesis of novel and complex chemical structures.

Construction of Complex Organic Scaffolds and Heterocyclic Systems

While detailed, specific examples of the construction of complex polycyclic scaffolds directly from this compound are not extensively documented in readily available literature, its potential for such applications can be inferred from its known reactivity. The dichloromethyl group, being a precursor to an aldehyde, opens pathways to a multitude of condensation and cyclization reactions that are fundamental to building complex molecular architectures.

In the realm of heterocyclic chemistry, the compound shows promise. For instance, it can react with hydrazines to form pyrazoline derivatives. This type of reaction, where the dichloromethyl group provides two electrophilic sites for reaction with a dinucleophilic reagent, is a classic strategy for heterocycle formation. The general scheme for this reaction would involve the initial substitution of one or both chlorine atoms by the hydrazine, followed by cyclization and elimination steps to yield the heterocyclic ring. The fluorine substituent in the meta-position would remain on the phenyl ring of the resulting pyrazoline, potentially influencing the product's biological activity and physicochemical properties.

Role in Multi-component Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, which is particularly valuable in drug discovery and the creation of compound libraries. tcichemicals.com

Currently, there is a lack of specific, documented examples in the scientific literature detailing the application of this compound in multicomponent reactions. However, its chemical nature suggests potential avenues for its use in this area. Given that the dichloromethyl group can be hydrolyzed to an aldehyde, this compound could, in principle, be used as an aldehyde precursor in well-known MCRs like the Biginelli or Hantzsch reactions, which are used to synthesize dihydropyrimidinones and dihydropyridines, respectively. organic-chemistry.org This would likely involve an initial in situ hydrolysis step to generate the reactive aldehyde.

Derivatization Strategies for Targeted Functional Group Transformations

The presence of two distinct reactive sites—the dichloromethyl group and the aromatic ring—allows for a variety of derivatization strategies to introduce targeted functional groups.

Modifications at the Dichloromethyl Center

The dichloromethyl group is the primary site for a range of functional group interconversions. Its reactivity is characterized by its sensitivity to hydrolysis and its potential for reduction and substitution.

Under aqueous acidic conditions (pH < 4), the dichloromethyl group undergoes gradual hydrolysis to form 3-fluorobenzoic acid. In basic conditions (pH > 9), the reaction pathway can shift to dehydrochlorination, leading to a vinyl chloride derivative. The most significant transformation of the dichloromethyl group is its conversion to the corresponding aldehyde, 3-fluorobenzaldehyde (B1666160). This is a key reaction as it unmasks the formyl group, which can then participate in a vast array of subsequent reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Reductive dechlorination offers another pathway for modification. Using a reducing agent like zinc in the presence of hydrochloric acid (Zn/HCl), the dichloromethyl group can be selectively reduced to a chloromethyl group (-CH₂Cl). This transformation retains a reactive halogen at the benzylic position while altering the electronic properties and steric bulk of the substituent.

Furthermore, nucleophilic substitution at the dichloromethyl center allows for the introduction of various heteroatoms. For example, reaction with amines such as piperazine (B1678402) or with thiols can lead to the formation of the corresponding amino or sulfide (B99878) derivatives, respectively, by replacing one of the chlorine atoms.

| Starting Material | Reagent(s)/Conditions | Product | Transformation |

| This compound | Aqueous acid (pH < 4) | 3-Fluorobenzoic acid | Hydrolysis |

| This compound | Aqueous base (pH > 9) | Vinyl chloride derivative | Dehydrochlorination |

| This compound | Zn/HCl | 1-(Chloromethyl)-3-fluorobenzene | Reductive dechlorination |

| This compound | Piperazine or Thiol | Amine or Sulfide derivative | Nucleophilic substitution |

Aromatic Functionalization and Late-Stage Diversification

Aromatic functionalization involves the introduction of new substituents onto the benzene ring. In this compound, the positions for electrophilic aromatic substitution are directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the dichloromethyl group is a deactivating meta-director. The interplay of these electronic effects governs the regioselectivity of further substitutions. The electron-withdrawing nature of both groups deactivates the ring towards electrophilic attack compared to benzene itself.

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule in the final stages of its synthesis. rsc.orgthieme.de This approach allows for the rapid generation of analogues for structure-activity relationship studies. While specific examples of late-stage functionalization starting directly with this compound are not widely reported, the principles of aromatic substitution on this scaffold are relevant. For example, nitration or halogenation of the aromatic ring would likely occur at the positions directed by the fluorine and dichloromethyl groups, allowing for the introduction of further diversity.

Catalytic Methodologies Employing this compound

There is currently no significant body of research that describes the direct use of this compound as a catalyst or in the development of catalytic methodologies. Its primary role in the scientific literature is that of a synthetic intermediate or a building block for the construction of more complex molecules. ontosight.ai

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of halogen atoms on the aromatic ring of this compound, in principle, allows for its participation in various well-established coupling methodologies such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Negishi, and Stille reactions. These reactions typically involve the activation of a carbon-halogen bond by a palladium, nickel, or copper catalyst. wikipedia.orgwikipedia.orgwikipedia.orgcore.ac.ukyoutube.comwikipedia.org

However, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of this compound as a substrate in these transition metal-catalyzed transformations. While the general reactivity of aryl halides in such coupling reactions is extensively documented, specific data, including reaction conditions, catalyst systems, and yields for this particular dichloromethylated and fluorinated benzene derivative, are not reported. The dichloromethyl group itself can be reactive and might undergo transformations or influence the catalytic cycle in ways that are not yet characterized in the literature.

Organocatalytic Applications in Complex Molecule Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. This field offers green and sustainable alternatives for the synthesis of chiral molecules. nih.govnih.gov The application of organocatalysis is particularly prominent in asymmetric synthesis, where the creation of specific stereoisomers is crucial, for instance, in the development of pharmaceuticals. nih.govresearchgate.netyoutube.com

Despite the broad utility of organocatalysis in activating various functional groups, extensive searches of the scientific literature did not reveal any specific applications of this compound as a substrate or precursor in organocatalytic reactions for the synthesis of complex molecules. The dichloromethyl group is not a typical functionality that is activated by common organocatalytic modes, such as enamine, iminium, or hydrogen-bonding catalysis. Therefore, its role in this area of synthetic chemistry appears to be currently unexplored or at least not documented in available research.

Emerging Research Frontiers and Theoretical Perspectives on 1 Dichloromethyl 3 Fluorobenzene

Development of Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1-(Dichloromethyl)-3-fluorobenzene is pivotal for its application as a building block. Traditional methods have laid a foundation, but current research is geared towards improving efficiency, selectivity, and process safety. The primary synthetic routes involve the targeted chlorination of precursors, with ongoing efforts to refine these processes.

Common synthetic approaches include the chlorination of 3-fluorotoluene (B1676563) or the conversion of 3-fluorobenzaldehyde (B1666160). ontosight.ai The direct chlorination of 3-fluorotoluene's methyl group is a frequently employed method. This can be achieved using various chlorinating agents, such as chlorine gas with a Lewis acid catalyst or sulfuryl chloride (SO₂Cl₂), often under controlled temperature conditions (e.g., 40–60°C) to ensure selective chlorination at the benzylic position and prevent unwanted ring halogenation. Another established route involves the reaction of 3-fluorobenzaldehyde with a suitable chlorinating agent to form the dichloromethyl group. ontosight.ai

More innovative strategies are being explored to enhance synthetic outcomes. One such method involves the partial and controlled reduction of 1-fluoro-3-(trichloromethyl)benzene. This approach allows for the selective formation of the dichloromethyl group from a more highly chlorinated precursor. For instance, reacting 1-chloro-3-fluoro-2-trichloromethyl-benzene with a nucleophile like thiophenol in the presence of a copper bromide catalyst can yield the desired product. The development of pincer-complex-based catalysis, while demonstrated for similar structures like 1-(chloromethyl)-3,5-dimethylbenzene, suggests future pathways for highly selective C-H activation and functionalization that could be adapted for fluorinated analogues. researchgate.net

| Starting Material | Reagent(s) | Key Conditions | Focus of Innovation |

|---|---|---|---|

| 3-Fluorotoluene | Sulfuryl chloride (SO₂Cl₂) or Photochlorination | Controlled temperature (40–60°C), monitoring stoichiometry | Minimizing by-products and over-chlorination. |

| 3-Fluorobenzaldehyde | Chlorinating agent (e.g., PCl₅) | Varies depending on agent | Alternative to direct toluene (B28343) chlorination. ontosight.ai |

| 1-Fluoro-3-(trichloromethyl)benzene | Reducing agent or nucleophile/catalyst system | Controlled reduction to avoid over-reduction | Selective dehalogenation for higher control. |

Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches

Understanding the reaction mechanisms involving this compound is crucial for optimizing its use and predicting its behavior. The compound serves as an excellent model for investigating the electronic effects of mixed halogen substitution on aromatic systems. The presence of both a fluorine atom and a dichloromethyl group in a meta-relationship creates a unique electronic and steric environment on the benzene (B151609) ring.

The electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the benzylic position. The dichloromethyl group (-CHCl₂) acts as a strong electron-withdrawing group, which enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic substitution reactions. Simultaneously, the fluorine atom, also electron-withdrawing via induction, further modifies the electron density of the aromatic ring, directing electrophilic and nucleophilic aromatic substitution reactions.

Modern research increasingly combines experimental studies with computational chemistry to gain deeper mechanistic insights. Density Functional Theory (DFT) calculations, for example, can be used to model transition states, calculate reaction energy profiles, and predict the regioselectivity of further functionalization reactions on the aromatic ring. Such theoretical studies can elucidate the subtle electronic interplay between the fluorine and dichloromethyl groups, guiding the rational design of new synthetic transformations and helping to establish clear structure-activity relationships.

Integration into Broader Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly influencing the synthesis and application of chemical intermediates. For halogenated aromatic compounds like this compound, research is moving towards developing more sustainable processes. This includes optimizing reaction conditions to improve atom economy, reduce waste generation, and minimize the use of hazardous reagents.

One area of focus is the development of catalytic systems that can operate under milder conditions and be recycled and reused. For example, replacing stoichiometric reagents with efficient catalytic alternatives in chlorination or subsequent transformation steps aligns with green chemistry principles. While specific circular economy initiatives for this exact compound are not widely documented, the broader trend in specialty chemicals involves designing molecules for easier degradation or for recycling back into the value chain.

Exploration of Unexplored Reactivity Pathways and Novel Functionalizations

While this compound is a valuable intermediate, ongoing research seeks to uncover new reactivity patterns and expand its synthetic utility. The dichloromethyl group is a key functional handle, recognized as a "masked" or latent formyl group (-CHO). This allows for its controlled hydrolysis or transformation into 3-fluorobenzaldehyde, a valuable building block in its own right. This transformation is hydrolytically sensitive and can be influenced by pH.

Beyond this, research focuses on selective transformations of the dichloromethyl group that preserve the fluorine substituent. This could involve partial reduction to a chloromethyl group, or nucleophilic substitution of one or both chlorine atoms to introduce new functional groups. The enhanced electrophilicity at the benzylic position allows for reactions that might be difficult with a simple methyl or chloromethyl group.

Furthermore, exploring novel functionalizations of the aromatic ring is an active area of research. The directing effects of the existing substituents can be exploited to introduce additional groups at specific positions, leading to complex, polysubstituted fluorinated aromatic scaffolds. These scaffolds are of high interest in medicinal chemistry, where fluorine substitution is a common strategy to enhance properties like metabolic stability and bioavailability. The unique electronic properties imparted by the 1,3-substitution pattern provide a platform for discovering new chemical reactions and synthesizing novel molecules with potential applications in various fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(dichloromethyl)-3-fluorobenzene, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound can be synthesized via halogenation of 3-fluorotoluene derivatives. For example, chlorination of benzyl groups using reagents like sulfuryl chloride (SO₂Cl₂) or photochlorination under controlled conditions. Optimization involves monitoring reaction temperature (e.g., 40–60°C) and stoichiometry to avoid over-chlorination. Purification via fractional distillation or column chromatography (silica gel, heptane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H NMR : A singlet for the dichloromethyl (–CHCl₂) group at δ 5.8–6.2 ppm and splitting patterns for aromatic protons (e.g., doublets or triplets due to fluorine coupling).

- ¹⁹F NMR : A single peak near δ -110 ppm (meta-fluorine).

- GC-MS : A molecular ion peak at m/z 193 (C₇H₅Cl₂F) and fragments corresponding to Cl⁻ loss.

- TLC : Use hexane/ethyl acetate (4:1) with UV visualization for purity checks .

Q. How does the dichloromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The –CHCl₂ group is hydrolytically sensitive. In aqueous acidic conditions (pH < 4), it undergoes gradual hydrolysis to form 3-fluorobenzoic acid. In basic conditions (pH > 9), dehydrochlorination occurs, yielding a vinyl chloride derivative. Stability studies should use inert atmospheres (N₂/Ar) and storage at –20°C in amber vials. Accelerated degradation tests (e.g., 40°C/75% RH) can model long-term stability .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective functionalization of this compound in multistep syntheses?

- Methodological Answer :

- Directed ortho-metalation : Use a bulky base (e.g., LDA) to deprotonate the meta-fluorine position, enabling selective substitution.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at the dichloromethyl-adjacent position, leveraging the fluorine atom’s electron-withdrawing effect for site control.

- Protection/deprotection : Temporarily mask the –CHCl₂ group with a silyl ether (e.g., TBSCl) to direct reactivity to the aromatic ring .

Q. When encountering contradictory yields or by-product profiles in halogenation reactions of this compound, what analytical approaches should be prioritized to resolve such discrepancies?

- Methodological Answer :

- HPLC-DAD/MS : Identify by-products via retention time and mass fragmentation patterns.

- In situ IR spectroscopy : Monitor reaction intermediates (e.g., –CHCl₂ vs. –CCl₃ formation).

- Computational DFT studies : Model transition states to explain regioselectivity deviations (e.g., solvent polarity effects on chlorination pathways).

- Isotopic labeling : Use ³⁶Cl to trace chlorine incorporation pathways .

Q. How can derivatives of this compound be synthesized for biological activity screening, and what structural modifications enhance bioactivity?

- Methodological Answer :

- Nucleophilic substitution : Replace one chlorine atom with amines (e.g., piperazine) or thiols to create sulfides.

- Reductive dechlorination : Use Zn/HCl to convert –CHCl₂ to –CH₂Cl, retaining fluorine for hydrogen-bonding interactions.

- Heterocycle formation : React with hydrazines to form pyrazoline derivatives. Bioactivity enhancement is achieved by introducing electron-withdrawing groups (e.g., –NO₂) at the para position to improve target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products